molecular formula C6H11NO4 B2693779 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid CAS No. 91826-96-9

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid

Cat. No.: B2693779
CAS No.: 91826-96-9
M. Wt: 161.157
InChI Key: GQSBWCLCEYQKPE-UHFFFAOYSA-N
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Description

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid is an organic compound with the molecular formula C6H11NO4 It is a derivative of amino acids and features a methoxycarbonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropanoic acid with methoxycarbonyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-amino-2-methylpropanoic acid.

    Reagent: Methoxycarbonyl chloride.

    Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 2-amino-2-methylpropanoic acid is dissolved in a suitable solvent, such as dichloromethane, and methoxycarbonyl chloride is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a methyl group.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions with enzymes and proteins, affecting their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid can be compared with other similar compounds, such as:

    2-amino-2-methylpropanoic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.

    2-((Methoxycarbonyl)amino)acetic acid: Similar structure but with a different carbon backbone, leading to variations in biological activity and applications.

    2-((Methoxycarbonyl)amino)-2-methoxyacetamide: Contains an additional methoxy group, which can influence its chemical behavior and interactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(methoxycarbonylamino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-6(2,4(8)9)7-5(10)11-3/h1-3H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSBWCLCEYQKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91826-96-9
Record name 2-[(methoxycarbonyl)amino]-2-methylpropanoic acid
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